molecular formula C6H11NO B600101 1-Oxa-6-azaspiro[3.4]octane CAS No. 130906-06-8

1-Oxa-6-azaspiro[3.4]octane

Cat. No.: B600101
CAS No.: 130906-06-8
M. Wt: 113.16
InChI Key: HCYLFYASAYLVBO-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[34]octane is a heterocyclic compound with the molecular formula C6H11NO It features a unique spiro structure, where an oxygen atom and a nitrogen atom are incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-6-azaspiro[3.4]octane can be synthesized through several methods. One common approach involves the annulation of cyclopentane and oxetane rings using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spiro structure.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use hydrogen peroxide under acidic conditions, while reduction reactions may use lithium aluminum hydride in anhydrous ether.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Oxa-6-azaspiro[3.4]octane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and physiological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Oxa-6-azaspiro[3.4]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-oxa-7-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLFYASAYLVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716721
Record name 1-Oxa-6-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130906-06-8
Record name 1-Oxa-6-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxa-6-azaspiro[3.4]octane
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